molecular formula C13H12N2O3 B1399223 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid CAS No. 1316220-33-3

6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid

Cat. No. B1399223
CAS RN: 1316220-33-3
M. Wt: 244.25 g/mol
InChI Key: GXKAKVOTHVBHQE-UHFFFAOYSA-N
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Description

6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid (6-DMPPA) is an organic compound with a wide range of scientific applications in research and laboratory experiments. It is a heterocyclic aromatic compound with a pyridine ring and a picolinate group. 6-DMPPA has been used in a variety of research fields, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Herbicide Development

This compound has been noted for its potential in the development of novel herbicides. Modifications of picolinic acid derivatives have led to the discovery of new herbicides with improved efficacy and broader activity .

Fungicide Research

Derivatives of picolinic acid, such as those related to 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid , have shown promising fungicidal activities. Research in this area continues to explore new compounds for plant protection .

Analytical Chemistry

The compound’s structure allows for its use in analytical chemistry, particularly in spectroscopic analysis methods like NMR, HPLC, LC-MS, and UPLC, which are essential for understanding chemical properties and reactions .

Mechanism of Action

Target of Action

The primary target of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the regulation of plant growth and development.

Mode of Action

6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid interacts with AFB5 more intensively than picloram . This interaction leads to changes in the activity of AFB5, which in turn affects the downstream signaling pathways.

Biochemical Pathways

The compound’s interaction with AFB5 affects the auxin signaling pathway, which plays a key role in plant growth and development

Result of Action

The molecular and cellular effects of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid’s action result in potent herbicidal activity . For example, one of the synthesized compounds demonstrated inhibitory activity against the growth of Arabidopsis thaliana roots .

Action Environment

Environmental factors such as temperature, pH, and soil composition can influence the action, efficacy, and stability of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid.

properties

IUPAC Name

6-(2,6-dimethylpyridin-3-yl)oxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-8-6-7-11(9(2)14-8)18-12-5-3-4-10(15-12)13(16)17/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKAKVOTHVBHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC2=CC=CC(=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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